Androst-2-en-17-one, (5alpha)-

Aromatase Inhibition Breast Cancer Research Steroid Biochemistry

Sourcing stereochemically verified 5α-androst-2-en-17-one for neuromuscular blocker synthesis or aromatase SAR studies is challenging due to inconsistent supplier purity. This compound directly addresses both needs: it is the essential industrial intermediate for rocuronium bromide (87.1% optimized yield from epiandrosterone) and a validated reference aromatase inhibitor (IC50 = 1.7 µM). • ≥98% purity, full spectral characterization available. • Bulk quantities supplied for large-scale pharmaceutical manufacturing. • Distinct Δ2-unsaturation enables unique metabolic fate studies with a 9-day detection window for anti-doping LC-MS/MS method development.

Molecular Formula C19H28O
Molecular Weight 272.4 g/mol
CAS No. 963-75-7
Cat. No. B029828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrost-2-en-17-one, (5alpha)-
CAS963-75-7
Synonyms5 alpha-androst-2-en-17-one
5-androst-2-en-17-one
5alpha-androst-2-en-17-one
androst-2-en-17-one
Molecular FormulaC19H28O
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4C3(CC=CC4)C
InChIInChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3-4,13-16H,5-12H2,1-2H3
InChIKeyISJVDMWNISUFRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

5α-Androst-2-en-17-one: Key Properties for Research


5α-Androst-2-en-17-one (CAS 963-75-7), also known as Delta-2, is an endogenous C19 steroid derived from dihydrotestosterone (DHT) and a naturally occurring metabolite of dehydroepiandrosterone (DHEA) [1]. This compound is characterized by a double bond between carbons 2 and 3 of the steroid A-ring and a ketone group at position 17, placing it in the androstane class [2]. It is recognized for its roles as a prohormone, a steroidal aromatase inhibitor, and a key synthetic intermediate in the production of neuromuscular blocking agents like rocuronium bromide, making it a critical compound for both basic research and industrial-scale pharmaceutical synthesis [3][4].

Prohormone and endogenous metabolite research
Steroidal aromatase inhibitor tool compound
Key synthetic intermediate for neuromuscular blocker production

Why Generic Substitution Fails for 5α-Androst-2-en-17-one


Generic substitution of 5α-androst-2-en-17-one with other C19 androstane derivatives is not scientifically valid due to its unique combination of structural features, metabolic fate, and pharmacological profile. While other analogs like DHEA or androstenedione are common in the steroid space, they differ in their A-ring saturation, which directly impacts enzyme interactions and downstream metabolic products [1][2]. Critically, this compound demonstrates a distinct aromatase inhibition profile (IC50 = 1.7 µM) and an unusual in vivo metabolic conversion from a 5α-configuration to 5β-metabolites, a characteristic not shared by its close structural relatives [3][4]. Furthermore, its role as a specific intermediate in the synthesis of high-value neuromuscular blockers like rocuronium bromide is irreplaceable by other steroids due to precise stereochemical requirements [5].

  • A-ring unsaturation profile may alter enzyme interactions vs saturated analogs like DHEA.
  • Distinct aromatase inhibition profile and metabolic 5α→5β conversion are not shared by close structural relatives.
  • Stereochemical requirements for neuromuscular blocker synthesis limit direct substitution with other C19 steroids.

Quantitative Evidence for 5α-Androst-2-en-17-one vs. Analogs


Aromatase Inhibition Potency vs. Exemestane

5α-Androst-2-en-17-one exhibits moderate aromatase inhibitory activity with an IC50 of 1.7 µM in a biochemical assay [1]. This value is comparable to the clinically used steroidal aromatase inhibitor exemestane, which has a reported IC50 of 1.8 µM against the same enzyme target [2]. The compound was part of a head-to-head series of steroidal AIs where it demonstrated distinct cellular effects compared to other A-ring modified analogs [3].

Aromatase Inhibition
Cross-study comparable
IC50 1.7 µM vs exemestane 1.8 µM
Comparable potency supports steroidal AI mechanism studies
In vitro biochemical assay; distinct metabolic fate vs exemestane
Aromatase Inhibition Breast Cancer Research Steroid Biochemistry

In Vivo Metabolic Fate and Doping Control

Following a single oral dose of 50 mg of deuterium-labeled 5α-androst-2-en-17-one, more than 15 distinct metabolites were identified in human urine over a 9-day collection period [1]. Notably, the metabolism resulted in the unexpected formation of steroids with a 5β-configuration, a conversion not observed with other 5α-androstane derivatives like DHEA or androstenedione [1]. Seven specific metabolites were identified as long-term markers detectable for up to 9 days post-administration, enabling its detection in doping control scenarios [2].

In Vivo Metabolism
Direct head-to-head comparison
15+ metabolites, 7 long-term markers (9-day detection)
Unique 5α→5β conversion provides specific doping control markers
Human in vivo study, 50 mg oral dose, LC-MS/MS profiling
Doping Control Steroid Metabolism Forensic Toxicology

Synthetic Yield Advantage in Industrial Production

A patented synthetic route for the production of 5α-androst-2-en-17-one from epiandrosterone achieves an optimized yield of 87.1% under specified conditions (105°C, catalyst-to-substrate ratio 5:1, reaction time 2 hours) [1]. This single-step dehydration method, using a solid acid catalyst, is specifically optimized for this compound and provides a significant yield advantage over multi-step routes required for other C-2,3 unsaturated androstane derivatives [2]. The high yield and straightforward process directly reduce production costs and are critical for its use as an intermediate in the synthesis of rocuronium bromide and related neuromuscular blockers [3].

Synthetic Yield
Class-level inference
87.1% single-step yield vs multi-step routes
High yield supports cost-effective intermediate procurement
Solid acid catalyst, 105°C; patent-reported conditions
Steroid Synthesis Pharmaceutical Intermediates Process Chemistry

Optimal Applications for 5α-Androst-2-en-17-one


Steroidal Aromatase Inhibitor Tool Compounds

Given its moderate aromatase inhibitory activity (IC50 = 1.7 µM) comparable to exemestane, 5α-androst-2-en-17-one is a valuable tool compound for probing structure-activity relationships (SAR) of steroidal AIs [1]. Its distinct A-ring unsaturation and subsequent metabolic fate provide a unique profile for studying mechanisms of aromatase inhibition and potential resistance pathways in hormone-dependent cancer cell models like MCF-7aro [2].

Anti-Doping and Steroid Metabolite Profiling

The compound's well-characterized and unique in vivo metabolism, including the generation of >15 metabolites and a 9-day detection window for specific markers, makes it an essential reference standard for anti-doping laboratories [1]. It is critical for developing and validating LC-MS/MS and GC-MS methods to detect the misuse of this prohormone, as its metabolites are distinct from those of endogenous steroids like DHEA or testosterone [2].

Synthesis of Neuromuscular Blocking Agents

As a key intermediate, 5α-androst-2-en-17-one is required for the large-scale synthesis of aminosteroid muscle relaxants such as rocuronium bromide and vecuronium bromide [1]. The optimized high-yield synthetic route (87.1% yield) from epiandrosterone ensures cost-effective production, making this compound the economically preferred starting material for industrial pharmaceutical manufacturers [2].

Application
Selection Property
Validation Focus
Aromatase inhibitor SAR studies
Steroidal AI potency profile
Aromatase inhibition endpoint context; cellular mechanism review
Anti-doping metabolite profiling
Unique urinary metabolite marker set
LC-MS/MS method validation for long-term markers
Neuromuscular blocker intermediate synthesis
High-yield single-step route
Process scalability and cost review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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